molecular formula C25H19NO2 B11946694 3,5-Diphenyl-4'-methyl-2-nitrobiphenyl CAS No. 102893-10-7

3,5-Diphenyl-4'-methyl-2-nitrobiphenyl

Cat. No.: B11946694
CAS No.: 102893-10-7
M. Wt: 365.4 g/mol
InChI Key: OAWYKQYRSAABEU-UHFFFAOYSA-N
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Description

3,5-Diphenyl-4’-methyl-2-nitrobiphenyl is an organic compound with the molecular formula C25H19NO2 It is a biphenyl derivative characterized by the presence of two phenyl groups, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-4’-methyl-2-nitrobiphenyl typically involves the nitration of a biphenyl precursor. One common method includes the following steps:

    Nitration Reaction: The biphenyl precursor is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of 3,5-Diphenyl-4’-methyl-2-nitrobiphenyl may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenyl-4’-methyl-2-nitrobiphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings can be further functionalized with different substituents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or alkylating agents under appropriate conditions.

Major Products Formed:

    Reduction: 3,5-Diphenyl-4’-methyl-2-aminobiphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the electrophilic reagent used.

Scientific Research Applications

3,5-Diphenyl-4’-methyl-2-nitrobiphenyl has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-4’-methyl-2-nitrobiphenyl depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the phenyl rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to interact with biological targets.

Molecular Targets and Pathways:

    Redox Reactions: The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.

    Aromatic Interactions: The phenyl rings can interact with proteins, enzymes, or other biomolecules, potentially affecting their function.

Comparison with Similar Compounds

    3,5-Diphenyl-4’-methylbiphenyl: Lacks the nitro group, resulting in different reactivity and applications.

    4’-Methyl-2-nitrobiphenyl: Lacks the additional phenyl groups, leading to different chemical properties.

    3,5-Diphenyl-2-nitrobiphenyl:

Uniqueness: 3,5-Diphenyl-4’-methyl-2-nitrobiphenyl is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Its combination of phenyl, methyl, and nitro groups makes it a versatile compound for various research applications.

Properties

CAS No.

102893-10-7

Molecular Formula

C25H19NO2

Molecular Weight

365.4 g/mol

IUPAC Name

1-(4-methylphenyl)-2-nitro-3,5-diphenylbenzene

InChI

InChI=1S/C25H19NO2/c1-18-12-14-21(15-13-18)24-17-22(19-8-4-2-5-9-19)16-23(25(24)26(27)28)20-10-6-3-7-11-20/h2-17H,1H3

InChI Key

OAWYKQYRSAABEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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